3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including chlorophenyl, thiadiazolyl, and isoxazolecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving appropriate precursors.
Introduction of the Thiadiazole Group: The thiadiazole group is introduced via a cyclization reaction involving a suitable thiadiazole precursor.
Attachment of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through a condensation reaction between the isoxazole and thiadiazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl and thiadiazole moieties.
Reduction: Reduction reactions can occur at the carboxamide and isoxazole groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A herbicide with similar chlorophenyl groups.
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazole-2-thiol: A compound with a similar thiadiazole moiety.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid: A compound with a similar isoxazole structure.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its multi-functional nature allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H11Cl3N4O2S |
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Molecular Weight |
465.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H11Cl3N4O2S/c1-9-15(16(26-28-9)11-4-2-3-5-13(11)21)17(27)23-19-25-24-18(29-19)12-7-6-10(20)8-14(12)22/h2-8H,1H3,(H,23,25,27) |
InChI Key |
JJOQQBQTIHXEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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